![molecular formula C9H9N3O2 B2545400 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 119416-33-0](/img/structure/B2545400.png)
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
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Description
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C9H9N3O2 . Its average mass is 191.187 Da and its monoisotopic mass is 191.069473 Da .
Synthesis Analysis
The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves a general four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides . The final step involves cyclization with hydrazine hydrate into 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione consists of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is further substituted at the 5 and 7 positions with methyl groups, and at the 1 and 4 positions with oxygen atoms forming a dione group .
Scientific Research Applications
- L-012 exhibits antioxidant activity due to its ability to scavenge reactive oxygen species (ROS) . Researchers explore its potential in protecting cells from oxidative stress and preventing diseases associated with free radical damage.
- The 4-amino derivative of L-012 has been found to be a more potent anti-inflammatory agent than aspirin . Investigating its mechanism of action and efficacy could lead to novel anti-inflammatory therapies.
- Researchers have designed derivatives of L-012 with pyridine rings to enhance liposolubility. These compounds show promise as anticonvulsant agents . Further studies can explore their neuroprotective potential.
- L-012 serves as a chemiluminescence probe for detecting reactive oxygen species generated by neutrophils . Its application in studying oxidative stress and inflammation is valuable.
- L-012 derivatives have been evaluated for antidepressant activities using tail suspension tests . Investigating their effects on neurotransmitter systems could provide insights into depression treatment.
Antioxidant Research
Anti-Inflammatory Properties
Neuroprotection and Anticonvulsant Effects
Chemiluminescence Probes
Depression Research
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGBYCDRUETRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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